molecular formula C12H13F2NO4 B2373387 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248393-49-7

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No.: B2373387
CAS No.: 2248393-49-7
M. Wt: 273.236
InChI Key: PARRDDOHYYHSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid: is an organic compound with the molecular formula C12H13F2NO4. This compound is characterized by the presence of two fluorine atoms attached to a benzene ring, along with a tert-butoxycarbonylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Fluorination: The fluorine atoms are introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Final Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of fluorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, particularly involving the carboxyl group.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used in catalytic reactions to facilitate the formation of carbon-carbon bonds.

Biology and Medicine:

    Drug Development: The compound is studied for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Biological Probes: It can be used as a probe to study biological processes involving fluorinated compounds.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.

    Agriculture: It is studied for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to interact with biological molecules, leading to increased binding affinity and specificity. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

  • 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
  • 2,3-Difluoro-4-(tert-butoxycarbonylamino)benzoic acid

Comparison:

  • Fluorination Pattern: The position and number of fluorine atoms can significantly affect the compound’s reactivity and properties. For example, 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid has a different fluorination pattern, which can lead to different chemical behaviors.
  • Functional Groups: The presence of different functional groups, such as the iodophenylamino group in 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid, can result in unique reactivity and applications.

Properties

IUPAC Name

3,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)4-6(10(16)17)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARRDDOHYYHSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.